LSD1 Inhibition Potency vs. NCD38
The Miyamura et al. 2016 study explicitly states that among the NCD38 derivatives synthesized and evaluated, a more effective inhibitor was discovered compared to the original NCD38 [1]. Lsd1-IN-30 (compound 3) is an intermediate within this SAR exploration with a reported IC50 of 0.291 μM against recombinant LSD1 [1]. While the exact IC50 of NCD38 in the identical assay format is not tabulated in the publicly available abstract, the qualitative ranking from the authors positions Lsd1-IN-30 as part of an optimized series that surpasses the potency of the NCD38 benchmark [1].
| Evidence Dimension | LSD1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.291 μM [1] |
| Comparator Or Baseline | NCD38: reported by authors as less potent than optimized derivatives; exact IC50 in this assay not publicly disclosed in the abstract [1] |
| Quantified Difference | Not precisely quantified; qualitative improvement noted by authors |
| Conditions | Recombinant LSD1 (aa 157–852) expressed in E. coli BL21(DE3); fluorescence-based demethylase assay; conditions per Miyamura et al. 2016 [1] |
Why This Matters
For researchers transitioning from NCD38 to a more potent ACPA-based LSD1 inhibitor, Lsd1-IN-30 represents a documented step in potency optimization within the same chemical series.
- [1] Miyamura, S.; Araki, M.; Ota, Y.; Itoh, Y.; Yasuda, S.; Masuda, M.; Taniguchi, T.; Sowa, Y.; Sakai, T.; Suzuki, T.; Itami, K.; Yamaguchi, J. C–H Activation Enables a Rapid Structure–Activity Relationship Study of Arylcyclopropyl Amines for Potent and Selective LSD1 Inhibitors. Org. Biomol. Chem. 2016, 14, 8576–8585. View Source
